molecular formula C14H17Cl3N2O4 B12007395 N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide

Cat. No.: B12007395
M. Wt: 383.6 g/mol
InChI Key: UVVIAVQLJFBILM-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide is a synthetic organic compound with the molecular formula C14H16Cl3N3O6 It is characterized by the presence of a trichloromethyl group, a nitrophenoxy group, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethanol with 4-nitrophenol to form 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Batch or continuous flow reactors
  • Purification: Crystallization or chromatography
  • Quality Control: Analytical techniques such as HPLC and NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
  • Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas, palladium on carbon
  • Substitution: Amines, thiols, sodium hydride
  • Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

  • Reduction: N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]hexanamide
  • Substitution: N-[2,2,2-trichloro-1-(4-mercaptophenoxy)ethyl]hexanamide
  • Hydrolysis: 4-nitrophenoxyacetic acid and hexanamide

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
  • Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trichloromethyl group and nitrophenoxy moiety play crucial roles in its binding affinity and specificity. The pathways involved include:

  • Enzyme inhibition: Binding to the active site of enzymes
  • Signal transduction: Modulating signaling pathways related to inflammation and microbial growth

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide can be compared with similar compounds such as:

  • 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)isobutyramide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C14H17Cl3N2O4

Molecular Weight

383.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide

InChI

InChI=1S/C14H17Cl3N2O4/c1-2-3-4-5-12(20)18-13(14(15,16)17)23-11-8-6-10(7-9-11)19(21)22/h6-9,13H,2-5H2,1H3,(H,18,20)

InChI Key

UVVIAVQLJFBILM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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